2,2',3,4-Tetrachlorobiphenyl

Environmental Chemistry Fate and Transport Modeling Bioaccumulation Assessment

PCB 41 (2,2',3,4-Tetrachlorobiphenyl) is a non-dioxin-like congener requiring certified reference material for accurate analysis. Its ortho-substitution yields unique log Kow (6.11), vapor pressure (9.89E-05 mmHg), and GC-MS retention—parameters that PCB 40 or 42 cannot replicate. Substitution introduces systematic error into QSPR models, environmental quantification, and AhR SAR studies. Procure only ≥98% pure, congener-specific material for validated, regulatory-compliant results.

Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
CAS No. 52663-59-9
Cat. No. B1597309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4-Tetrachlorobiphenyl
CAS52663-59-9
Molecular FormulaC12H6Cl4
Molecular Weight292 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-6-10(14)12(16)11(8)15/h1-6H
InChIKeySEWHDNLIHDBVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.48e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,4-Tetrachlorobiphenyl (PCB 41, CAS 52663-59-9): Congener-Specific Procurement Guide for Analytical and Toxicological Research


2,2',3,4-Tetrachlorobiphenyl (PCB 41, CAS 52663-59-9) is a specific congener within the polychlorinated biphenyl (PCB) class, one of 209 possible structural variants differentiated by chlorine substitution patterns [1]. As a non-dioxin-like PCB with ortho-chlorine substitution, it exhibits distinct physicochemical properties, including a log Kow of 6.11 [2], an aqueous solubility of 4.32e-05 mg/mL at 25°C [3], and a vapor pressure of 9.89E-05 mmHg at 25°C . These precise parameters dictate its environmental fate, bioaccumulation potential, and analytical behavior, making its procurement as a discrete, high-purity reference standard essential for accurate isomer-specific identification and quantification in environmental monitoring, toxicological assessment, and forensic analysis.

Why PCB 41 (2,2',3,4-Tetrachlorobiphenyl) Cannot Be Substituted by Other Tetrachlorobiphenyls


The substitution of PCB 41 with a generic tetrachlorobiphenyl or a closely related congener like PCB 40 or PCB 42 is scientifically invalid for applications requiring quantitative accuracy. The position of each chlorine atom dictates the molecule's three-dimensional structure, which in turn governs its unique physicochemical properties, analytical behavior, and toxicological profile [1]. Even a single change in chlorination pattern between PCB 41 (2,2',3,4-substitution) and PCB 42 (2,2',3,4'-substitution) results in quantifiably different log Kow values (6.11 vs. 6.0) [2], impacting predictions of environmental partitioning and bioaccumulation. Furthermore, the specific substitution pattern determines a congener's relative potency as an aryl hydrocarbon receptor (AhR) agonist, a key metric in risk assessment [3]. Using an unverified mixture or an incorrect congener as a calibration standard or in a toxicological study introduces unquantifiable error, leading to inaccurate data, flawed risk models, and non-compliance with regulatory standards.

Quantitative Differentiation of 2,2',3,4-Tetrachlorobiphenyl (PCB 41) Against Key Comparators


Log Kow Partitioning: Quantified Lipophilicity Difference for Environmental Fate Modeling

2,2',3,4-Tetrachlorobiphenyl (PCB 41) demonstrates a higher lipophilicity than the closely related congener PCB 42. The experimentally derived or estimated log Kow (octanol-water partition coefficient) for PCB 41 is 6.11 [1], compared to a value of 6.0 for 2,2',3,4'-Tetrachlorobiphenyl (PCB 42) [2]. This represents a quantifiable difference of +0.11 log units, indicating that PCB 41 will partition more strongly into organic phases, such as soil organic matter and biological lipids.

Environmental Chemistry Fate and Transport Modeling Bioaccumulation Assessment

Vapor Pressure Discrepancy: Differentiated Volatility Impacting Airborne Transport

The volatility of PCB 41 is measurably different from that of PCB 40, a close structural isomer. The reported vapor pressure for 2,2',3,4-Tetrachlorobiphenyl (PCB 41) is 9.89E-05 mmHg at 25°C , whereas the vapor pressure for 2,2',3,3'-Tetrachlorobiphenyl (PCB 40) is reported as 7.61E-05 mmHg at the same temperature . This results in a 30% higher vapor pressure for PCB 41.

Atmospheric Chemistry Long-Range Transport Analytical Chemistry

AhR-Mediated Potency: Congener-Specific Induction of EROD Activity for Toxicological Risk Assessment

2,2',3,4-Tetrachlorobiphenyl (PCB 41) has been demonstrated to possess a quantifiable, though relatively low, potency for activating the aryl hydrocarbon receptor (AhR). In a study designed to derive toxic equivalency factors (TEFs) for a range of PCB congeners, PCB 41 was one of only seven congeners out of twenty tested that elicited measurable catalytic ethoxyresorufin-O-deethylase (EROD) activity in chicken embryo hepatocytes [1]. This indicates it has a specific, measurable relative potency (REP) compared to the reference compound 2,3,7,8-TCDD. In contrast, many other tetrachlorobiphenyl congeners do not exhibit measurable AhR-mediated activity in this system.

Toxicology Mechanism of Action Risk Assessment

Validated Research and Industrial Scenarios Requiring Certified 2,2',3,4-Tetrachlorobiphenyl (PCB 41)


Congener-Specific Environmental Fate and Transport Modeling

Procurement of a high-purity PCB 41 reference standard is mandatory for developing and validating quantitative structure-property relationship (QSPR) models used to predict the environmental distribution of PCBs. The compound's distinct log Kow (6.11) and vapor pressure (9.89E-05 mmHg) serve as critical input parameters. Using an incorrect congener, such as PCB 42 (log Kow 6.0) or PCB 40 (vapor pressure 7.61E-05 mmHg), would propagate significant error into models predicting soil sorption, volatilization rates, and long-range atmospheric transport, as established in Section 3 [1].

Calibration and Validation in Isomer-Specific GC-MS Analysis

Certified reference materials of PCB 41 are essential for the accurate identification and quantification of PCB congeners in complex environmental or biological matrices using gas chromatography-mass spectrometry (GC-MS). The specific retention time and mass spectrum of PCB 41 are unique and must be calibrated against an authentic standard. This is crucial for distinguishing it from co-eluting isomers, ensuring compliance with regulatory monitoring programs and forensic investigations. Its unique chromatographic behavior, which has been documented in systems like the noninteger retention index database for all 209 PCBs [2], makes it an irreplaceable analytical tool.

Mechanistic Toxicological Studies of Non-Dioxin-Like PCBs

Researchers investigating the non-dioxin-like mechanisms of PCB toxicity require PCB 41 as a specific probe molecule. As demonstrated in Section 3, PCB 41 exhibits a quantifiable, albeit low, potency for AhR activation and EROD induction [3]. This allows it to serve as a specific model compound for studying structure-activity relationships (SAR) at the lower end of the AhR agonist potency scale, providing a crucial comparator for more potent dioxin-like congeners and helping to refine toxic equivalency factor (TEF) schemes. Its use ensures that observed biological effects are correctly attributed to a single, well-defined molecular entity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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